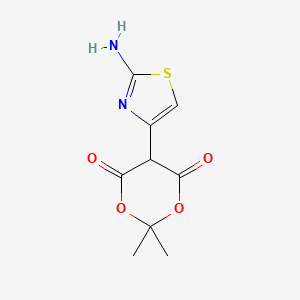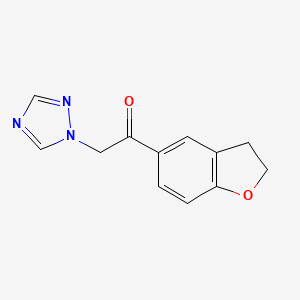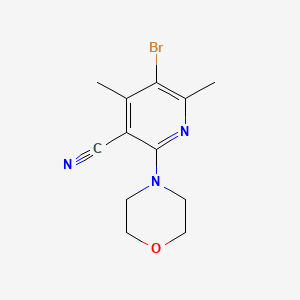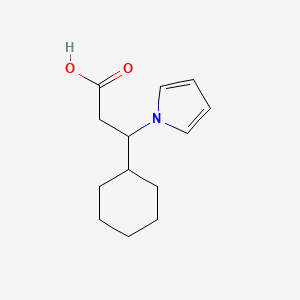![molecular formula C16H11BrN2O2S2 B3038536 2-(4-溴苯基)-6-甲基磺酰基咪唑并[2,1-b][1,3]苯并噻唑 CAS No. 866135-76-4](/img/structure/B3038536.png)
2-(4-溴苯基)-6-甲基磺酰基咪唑并[2,1-b][1,3]苯并噻唑
描述
This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure . Benzothiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is formed by the fusion of the thiazole ring with a benzene ring . The specific molecular structure of “2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole” is not available in the retrieved papers.科学研究应用
放射增敏和抗癌活性
研究重点是咪唑并[2,1-b][1,3]苯并噻唑衍生物的合成和表征,包括与 2-(4-溴苯基)-6-甲基磺酰基咪唑并[2,1-b][1,3]苯并噻唑 相似的结构,作为有效的放射增敏剂和抗癌化合物的潜力。这些化合物已针对各种癌细胞系进行了评估,包括人肝癌和黑色素瘤细胞系,显示出相当大的体外抗癌活性。发现这些分子中磺酰胺与甲氧基取代相结合可以增强 DNA 片段化,表明它们在治疗肝细胞癌中很有用 (Majalakere 等人,2020)。
抗菌活性
咪唑并[2,1-b][1,3]苯并噻唑衍生物的另一个重要应用领域是开发抗菌剂。该化学家族中合成的各种化合物显示出有希望的抗菌活性。这包括评估它们对不同菌株和真菌的疗效,突出了这些化合物在解决抗生素耐药性和对新型抗菌剂需求方面的潜力 (Sathe 等人,2011)。
抗肿瘤机制
对与所讨论化学物质密切相关的 2-(4-氨基苯基)苯并噻唑的探索揭示了它们有效且选择性的抗肿瘤特性。这些化合物已被证明可以诱导细胞色素 P450 1A1 进行生物转化并经历生物转化,从而产生活性代谢物。这种生物转化过程和产生的代谢物对于这些化合物的抗肿瘤功效至关重要,为新型癌症疗法的开发提供了基础 (Bradshaw 等人,2002)。
抗炎和镇痛活性
咪唑并[2,1-b]苯并噻唑酸,包括与所讨论化合物相似的衍生物,已被合成并测试其抗炎和镇痛活性。这些研究有助于了解这些化合物在治疗与炎症和疼痛相关的疾病中的治疗潜力 (Grandolini 等人,1993)。
作用机制
Target of Action
It’s worth noting that benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes mentioned above . This inhibition can disrupt the normal functioning of these enzymes, leading to the desired therapeutic effects.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydrofolate reductase can affect the synthesis of nucleotides .
Result of Action
The inhibition of the enzymes mentioned above can lead to various effects at the molecular and cellular levels, depending on the specific enzyme inhibited .
生化分析
Biochemical Properties
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, it interacts with proteins involved in the cell cycle, leading to the modulation of cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function and activity.
Cellular Effects
The effects of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, its interaction with tyrosine kinases results in the inhibition of phosphorylation events that are critical for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to the upregulation or downregulation of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole can lead to sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole vary with dosage. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.
Metabolic Pathways
2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as lipid solubility and binding affinity to cellular proteins.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole is crucial for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects.
属性
IUPAC Name |
2-(4-bromophenyl)-6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-23(20,21)12-6-7-14-15(8-12)22-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQROMGMRXCIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173211 | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866135-76-4 | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-7-(methylsulfonyl)imidazo[2,1-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B3038455.png)





![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)
![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)



